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4-[(trimethylsilyl)oxy]pent-3-en-2-one

Semiconductor lithography Surface silylation Resist adhesion

4-[(Trimethylsilyl)oxy]pent-3-en-2-one (CAS 13257-81-3; also referred to as 4-trimethylsiloxy-3-penten-2-one, TMS-acac, or acetylacetone enol trimethylsilyl ether) is a neutral, distillable silyl enol ether derived from acetylacetone. It functions dually as a mild silylating agent and as a protected enolate equivalent for C–C bond formation.

Molecular Formula C8H16O2Si
Molecular Weight 172.30 g/mol
Cat. No. B7822738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(trimethylsilyl)oxy]pent-3-en-2-one
Molecular FormulaC8H16O2Si
Molecular Weight172.30 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O[Si](C)(C)C
InChIInChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3
InChIKeyFBADCSUQBLLAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Trimethylsilyl)oxy]pent-3-en-2-one (TMS-acac): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


4-[(Trimethylsilyl)oxy]pent-3-en-2-one (CAS 13257-81-3; also referred to as 4-trimethylsiloxy-3-penten-2-one, TMS-acac, or acetylacetone enol trimethylsilyl ether) is a neutral, distillable silyl enol ether derived from acetylacetone [1]. It functions dually as a mild silylating agent and as a protected enolate equivalent for C–C bond formation. Key physicochemical properties include a boiling point of 66–68 °C at 4 mmHg, density of 0.912 g/mL at 25 °C, and a flash point of 58 °C . The closest functional alternatives within the trimethylsilyl-donor class are hexamethyldisilazane (HMDS), bis(trimethylsilyl)acetamide (BSA), bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and trimethylsilylimidazole (TMSIM); the closest structural analog is the tert-butyldimethylsilyl (TBS) enol ether of acetylacetone.

Why 4-[(Trimethylsilyl)oxy]pent-3-en-2-one Cannot Be Replaced by Other Trimethylsilyl Donors or Silyl Enol Ethers Without Performance Penalty


Trimethylsilyl donors are not interchangeable: the silylation rate, substrate scope, by-product identity, and catalytic requirements differ dramatically across the class [1]. HMDS, the historical workhorse for semiconductor wafer priming, generates ammonia as a decomposition by-product that deactivates chemically amplified photoresists and causes T-top pattern defects [2]. BSA and BSTFA introduce amide or trifluoroacetamide residues that can interfere with nitrogen-sensitive detectors in gas chromatography [1]. TMCS releases HCl, necessitating a base scavenger and limiting compatibility with acid-sensitive substrates. The TBS enol ether of acetylacetone offers greater steric bulk that improves stability toward Si–O bond cleavage during Pd-catalyzed allylic alkylation, but at the cost of substantially slower silylation kinetics when the reagent is used as a protecting-group donor [3]. Selecting the wrong silyl donor therefore compromises not only reaction efficiency but also downstream process robustness—a risk quantified in the evidence below.

4-[(Trimethylsilyl)oxy]pent-3-en-2-one: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Silylation Rate on Silanol Surfaces: TMS-acac Delivers Complete Conversion in 1 Hour vs. HMDS at 43.9% in 24 Hours

In a direct head-to-head experiment using cyclohexanol as a homogeneous silanol mimic, 4-[(trimethylsilyl)oxy]pent-3-en-2-one (0.5 equiv relative to cyclohexanol) achieved quantitative silylation (100% conversion) within 1 hour at the temperature used for semiconductor wafer priming. Under identical conditions, hexamethyldisilazane (HMDS) reached only 43.9% conversion after 24 hours [1]. The patent further demonstrates that HMDS decomposition generates ammonia, which forms an insoluble skin layer (T-top) on chemically amplified resist patterns, whereas TMS-acac generates no alkali by-product [1].

Semiconductor lithography Surface silylation Resist adhesion HMDS replacement Chemically amplified resist

Silylation Potential Ranking for HPLC Silica End-Capping: TMS-acac Outperforms HMDS and TMCS While Avoiding Halide Contamination

A systematic study by McMurtrey reacted seven trimethylsilyl donors with 60 Å silica gel under conditions relevant to HPLC bonded-phase end-capping (60 °C, reaction times of 1 hour or less). The reactivity ranking, determined by surface coverage achieved, was: TMSIM > TMSDMA > BSTFA > BSA > TMCS > TMSOP > HMDS, where TMSOP refers to 2-trimethylsiloxypent-2-en-4-one (synonymous with 4-[(trimethylsilyl)oxy]pent-3-en-2-one) [1]. TMS-acac (TMSOP) thus occupies a defined intermediate position—superior to TMCS and HMDS, yet less aggressive than TMSIM—offering controlled end-capping without the halide by-products or imidazole residues associated with TMCS or TMSIM.

HPLC column manufacturing Silica end-capping Residual silanol Bonded-phase chromatography Silyl donor reactivity

By-Product Volatility and Detector Compatibility: Acetylacetone (bp 137 °C) vs. Persistent Amide/Imidazole Residues from BSA, BSTFA, and TMSIM

The sole by-product of silylation with 4-[(trimethylsilyl)oxy]pent-3-en-2-one is acetylacetone, a volatile liquid with a boiling point of 137 °C that is readily removed by evaporation or elutes early in gas chromatography without interfering with most detection windows [1]. In contrast, BSA releases N-(trimethylsilyl)acetamide (bp ~204 °C), BSTFA releases N-(trimethylsilyl)trifluoroacetamide, and TMSIM releases imidazole—all of which contain nitrogen and produce a strong response on nitrogen-specific thermionic detectors (NPD), compromising trace analysis of nitrogen-containing analytes [1]. The Fluka technical monograph explicitly notes that TMS-acac is recommended “if working with a selective thermionic detector sensitive to nitrogen-containing compounds is advisable” [1].

GC derivatization Nitrogen-selective detection Thermionic detector By-product volatility Analytical silylation

Substrate Scope: Quantitative Silylation of Tertiary Alcohols at Room Temperature Without Catalyst, a Capability Not Shared by TMS-Azide or TMCS

According to the foundational study by Veysoglu and Mitscher and corroborated by the Fluka technical monograph, 4-[(trimethylsilyl)oxy]pent-3-en-2-one silylates primary, secondary, and even tertiary alcohols quantitatively within several minutes at room temperature without any catalytic assistance [1][2]. This substrate scope exceeds that of trimethylsilyl azide, which does not react with tertiary alcohols under the same mild conditions [1]. TMCS, the most common alternative, requires a base scavenger (e.g., pyridine or triethylamine) and often heating for hindered substrates, generating HCl that can degrade acid-sensitive functionalities. Polyols and carbohydrates react slowly with TMS-acac but can be quantitatively silylated after prior O-diethylborylation [1].

Sterically hindered alcohol silylation Tertiary alcohol protection Catalyst-free silylation Polyol derivatization

Pd-Catalyzed Allylic Alkylation: TMS Enol Ether Is Labile Compared to TBS Enol Ether—A Differentiation That Defines Application-Specific Procurement

In a study on Pd-catalyzed allylic alkylation of masked ketones (Zhong & Strobel, Org. Lett. 2006), the trimethylsilyl enol ether of acetylacetone underwent premature Si–O bond cleavage under the reaction conditions, regenerating the free ketone and leading exclusively to Michael addition by-products rather than the desired substitution product. In contrast, the corresponding tert-butyldimethylsilyl (TBS) enol ether resisted Si–O cleavage and delivered the allylic substitution product in high yield, with excellent branched-to-linear selectivity and enantioselectivity [1]. This demonstrates that the TMS enol ether is less suitable for transition-metal-catalyzed transformations where the silyl group must survive the catalytic cycle.

Pd-catalyzed allylic alkylation Silyl enol ether stability Si–O bond cleavage Protecting group selection α-Functionalized ketone synthesis

4-[(Trimethylsilyl)oxy]pent-3-en-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Semiconductor Wafer Priming for Chemically Amplified DUV Photoresists (HMDS Replacement)

In semiconductor lithography fabs transitioning to chemically amplified resists, HMDS priming generates ammonia that deactivates the photoacid generator, producing T-top pattern defects. Switching to 4-[(trimethylsilyl)oxy]pent-3-en-2-one eliminates this failure mode because the only by-products are volatile acetylacetone and the silylated surface—no nitrogenous base is liberated [1]. The quantitative silylation of surface silanol groups in ≤1 hour (vs. 43.9% in 24 hours for HMDS) enables higher wafer throughput and robust hydrophobic surface preparation for sub-micron pattern fidelity [1].

HPLC Silica End-Capping with a Halide-Free, Neutral Silyl Donor

Manufacturers of reversed-phase HPLC columns require end-capping reagents that maximize residual silanol coverage without introducing halide ions that corrode stainless steel hardware or form persistent adducts. TMS-acac provides greater silica surface coverage than HMDS under mild conditions (60 °C, ≤1 hour) and avoids the HCl released by TMCS, thereby eliminating the need for pyridine scavenger and reducing post-synthesis washing cycles [1]. Its intermediate reactivity (between TMCS and HMDS) also provides a controlled capping density desirable for mixed-mode stationary phases [1].

GC Derivatization Workflows Requiring Nitrogen-Specific Detection (NPD/Thermionic)

When derivatizing alcohols, phenols, carboxylic acids, or amines for GC analysis with a nitrogen-phosphorus detector (NPD), nitrogen-containing silylation by-products from BSA, BSTFA, or TMSIM saturate the detector and mask analyte signals. TMS-acac produces only acetylacetone—a nitrogen-free, low-boiling (137 °C) by-product that elutes before most analytes of interest and generates zero response on nitrogen-selective detectors [1]. This reagent is the recommended choice for trace-level quantification of nitrogen-containing drugs, pesticides, or metabolites in forensic and environmental laboratories [1].

Protection of Sterically Hindered Tertiary Alcohols in Complex Natural Product Synthesis

In multi-step syntheses of sterically congested natural products (e.g., taxanes, polycyclic diterpenes), the ability to silylate tertiary alcohols at room temperature without a catalyst is critical for preserving acid- or base-sensitive functionality elsewhere in the molecule. TMS-acac quantitatively protects such hindered hydroxyl groups within minutes under neutral conditions, whereas TMS-azide fails entirely with tertiary substrates and TMCS requires amine bases that may trigger epimerization or elimination side reactions [1][2].

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